- Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI systemTetrahedron (2013, 2013, 69(44), 9192-9199,
Cas no 98-03-3 (Thiophene-2-carbaldehyde)
O Thiophene-2-carbaldehyde é um composto orgânico heterocíclico que apresenta um anel de tiofeno substituído por um grupo aldeído na posição 2. Sua estrutura química confere propriedades úteis em síntese orgânica, atuando como intermediário versátil para a produção de fármacos, agroquímicos e materiais funcionais. Sua reatividade eletrofílica no grupo carbonila permite reações de condensação e formação de ligações C-C, enquanto o anel de tiofeno contribui para estabilidade e propriedades eletrônicas distintas. O composto é particularmente valorizado em química medicinal devido ao seu potencial como precursor de moléculas bioativas. Apresenta-se como um líquido amarelado a temperatura ambiente, com solubilidade moderada em solventes orgânicos comuns.

Thiophene-2-carbaldehyde structure
Nome do Produto:Thiophene-2-carbaldehyde
Thiophene-2-carbaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- Thiophene-2-aldehyde
- 2-Thiophenecarboxaldehyde,Thenaldehyde
- 2-Thiophenecarboxald
- 2-Thiophenecarboxaldehyde (stabilized with HQ)
- 2-Formylthiophene, 2-Thenaldehyde
- THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS
- Thiophene-2-carboxaldehyde
- 2-Thenaldehyde
- 2-Thiophene Carboxaldehyde
- thiophene-2-carbaldehyde
- 2-Formylthiophene
- 2-Thiophenecarboxaldehyde
- 2-Thiophenealdehyde
- 2-Thienylaldehyde
- 2-Thiophenecarbaldehyde
- 2-Thienylcarboxaldehyde
- 2-Thienaldehyde
- formylthiophene
- alpha-Formylthiophene
- 2-Thiophenaldehyde
- Thenaldehyde
- alpha-Thiophenecarboxaldehyde
- .alpha.-Formylthiophene
- 2-thiophencarboxaldehyde
- 2-thienal
- thiophenecarboxaldehyde
- thiophen-2-carbaldehyde
- 2-thiophene car
- 2-Formylthiofuran
- 2-Thienylcarbaldehyde
- 2-Thiofurancarboxaldehyde
- NSC 2162
- Thiofurfural
- Thiophene-o-carboxaldehyde
- α-Formylthiophene
- α-Thiophenaldehyde
- α-Thiophenecarboxaldehyde
- 2-Thiophenecarboxaldehyde,99%
- Thiophene-2-carbaldehyde
-
- MDL: MFCD00005429
- Inchi: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H
- Chave InChI: CNUDBTRUORMMPA-UHFFFAOYSA-N
- SMILES: O=CC1=CC=CS1
- BRN: 105819
Propriedades Computadas
- Massa Exacta: 111.998286g/mol
- Carga de Superfície: 0
- XLogP3: 1
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Ligações Rotativas: 1
- Massa monoisotópica: 111.998286g/mol
- Massa monoisotópica: 111.998286g/mol
- Superfície polar topológica: 45.3Ų
- Contagem de Átomos Pesados: 7
- Complexidade: 72.5
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- Superfície polar topológica: 17.1
- Carga de Superfície: 0
Propriedades Experimentais
- Cor/Forma: Pale yellow liquid
- Densidade: 1.2 g/mL at 25 °C(lit.)
- Ponto de Fusão: <10°C
- Ponto de ebulição: 198 °C(lit.)
75-77 °C/11 mmHg(lit.) - Ponto de Flash: Fahrenheit: 170.6 ° f
Celsius: 77 ° c - Índice de Refracção: n20/D 1.591(lit.)
- Coeficiente de partição da água: Insoluble
- PSA: 45.31000
- LogP: 1.56060
- Solubilidade: Soluble in ethanol, benzene, ether, slightly soluble in water
- FEMA: 2493
- Sensibilidade: Air Sensitive
Thiophene-2-carbaldehyde Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H302,H315,H319,H335
- Declaração de Advertência: P261,P305+P351+P338
- Número de transporte de matérias perigosas:UN 2810
- WGK Alemanha:3
- Código da categoria de perigo: 22-36/37/38
- Instrução de Segurança: S36/37/39-S37-S24
- CÓDIGOS DA MARCA F FLUKA:9
- RTECS:XM8135000
-
Identificação dos materiais perigosos:
- Condição de armazenamento:0-10°C
- Frases de Risco:R22; R43
- TSCA:Yes
Thiophene-2-carbaldehyde Dados aduaneiros
- CÓDIGO SH:29349990
- Dados aduaneiros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thiophene-2-carbaldehyde Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0725-100ml |
Thiophene-2-carbaldehyde |
98-03-3 | 97.0%(GC),stabilized with HQ | 100ml |
¥380.0 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0725-500ML |
2-Thiophenecarboxaldehyde (stabilized with HQ) |
98-03-3 | >98.0%(GC) | 500ml |
¥1140.00 | 2024-04-15 | |
TRC | T368100-100g |
2-Thiophenecarboxaldehyde |
98-03-3 | 100g |
$ 103.00 | 2023-09-05 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-100g |
Thiophene-2-carbaldehyde |
98-03-3 | 97% | 100g |
¥78 | 2023-09-15 | |
Oakwood | 003419-1g |
2-Thiophenecarboxaldehyde |
98-03-3 | 98% | 1g |
$9.00 | 2024-07-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14344-1000g |
Thiophene-2-carboxaldehyde, 98+% |
98-03-3 | 98+% | 1000g |
¥5097.00 | 2023-02-15 | |
Life Chemicals | F2190-0580-0.25g |
thiophene-2-carbaldehyde |
98-03-3 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
Apollo Scientific | OR5053-250g |
Thiophene-2-carboxaldehyde |
98-03-3 | 95% | 250g |
£30.00 | 2024-07-19 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-1000g |
Thiophene-2-carbaldehyde |
98-03-3 | 97% | 1000g |
524.00 | 2021-07-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23302-500g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 500g |
¥142.0 | 2024-04-17 |
Thiophene-2-carbaldehyde Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Quinone , Oxygen Catalysts: Sodium iodide Solvents: Acetonitrile , Water ; 48 h, 100 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Ruthenium dioxide , Graphene Solvents: Toluene ; 1 atm, rt → 100 °C; 8 h, 100 °C
Referência
- High-throughput production of heterogeneous RuO2/graphene catalyst in a hydrodynamic reactor for selective alcohol oxidationCatalysts (2019, 2019, 9(1), 1-25,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Sodium hypochlorite Catalysts: (SP-5-13)-Chloro[3,4,8,9-tetrahydro-3,3,6,9,9-pentamethyl-1H-1,4,6,8,11-benzopen… Solvents: Acetonitrile , Water ; 5 h, pH 7, rt
Referência
- Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediatesInorganica Chimica Acta (2019, 2019, , 476-482,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: 1,10-Phenanthroline , Cuprous chloride Solvents: Toluene
1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen
1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen
Referência
- Efficient, Ecologically Benign, Aerobic Oxidation of AlcoholsJournal of Organic Chemistry (1999, 1999, 64(7), 2433-2439,
Synthetic Routes 5
Condições de reacção
1.1 Catalysts: Cuprous iodide , N-(1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)[2,2′-bipyridine]-5-carboxamide Solvents: Acetonitrile ; 2 min, rt
1.2 Catalysts: 1-Methylimidazole ; 2 min, rt
1.3 Reagents: Oxygen ; 4 h, 25 °C
1.2 Catalysts: 1-Methylimidazole ; 2 min, rt
1.3 Reagents: Oxygen ; 4 h, 25 °C
Referência
- Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPORSC Advances (2016, 2016, 6(41), 35008-35013,
Synthetic Routes 6
Condições de reacção
1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper , 4,4′-Bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]methyl]-2,… Solvents: Acetonitrile ; 0.5 h, rt
1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C
1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C
Referência
- Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic modeTetrahedron Letters (2007, 2007, 48(50), 8823-8828,
Synthetic Routes 7
Condições de reacção
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 3 - 5 h, rt
Referência
- Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquidsCatalysis Communications (2008, 2008, 9(5), 590-593,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 Solvents: (Trifluoromethyl)benzene ; 5 h, 80 °C
Referência
- Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcoholsChemical Communications (Cambridge, 2021, 57(7), 907-910,
Synthetic Routes 9
Condições de reacção
1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ; rt → 120 °C; 12 h, 120 °C
Referência
- N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcoholsJournal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588,
Synthetic Routes 10
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Alumina , Ruthenium hydroxide Solvents: Toluene ; 30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C
Referência
- Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 CatalystOrganic Process Research & Development (2014, 2014, 18(11), 1503-1508,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Osmium Solvents: Toluene ; 80 °C
Referência
- Osmium(0) nanoclusters stabilized by zeolite framework; highly active catalyst in the aerobic oxidation of alcohols under mild conditionsDalton Transactions (2010, 2010, 39(32), 7521-7527,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Ruthenium oxide (mixed oxide, copper-iron-ruthenium-manganese) Solvents: Toluene ; 40 min, 60 °C
Referência
- Aerobic liquid-phase oxidation of alcohols with solid mixed oxide catalyst under mild conditionYouji Huaxue (2006, 2006, 26(4), 491-496,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Platinum (carbon-supported) Solvents: 1,4-Dioxane , Water ; 3 h, 20 bar, 100 °C
Referência
- Oxidation of primary alcohols with air on carbon-supported platinum catalysts for the synthesis of aldehydes or acidsCatalysis Today (2007, 2007, , 1-2,
Synthetic Routes 15
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Sodium perchlorate Catalysts: 4-[(2-Aminobenzoyl)oxy]-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Acetone , Water
1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt
Referência
- Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical PolymerizationJournal of the Electrochemical Society (2016, 2016, 163(5),,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: tert-Butyl nitrite , Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ; 24 h, 80 °C
Referência
- A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of AlcoholsJournal of the American Chemical Society (2014, 2014, 136(21), 7543-7546,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Oxygen Catalysts: OMS 2 (catalyst) Solvents: Toluene ; 12 h, 110 °C
Referência
- Base-free synthesis of 1,3,5-triazines via aerobic oxidation of alcohols and benzamidine over a recyclable OMS-2 catalystCatalysis Communications (2019, 2019, , 58-63,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Nickel , Phosphinic acid, compd. with N,N-diethylethanamine (1:1) Solvents: Ethanol , Tetrahydrofuran
Referência
- A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagentsJournal of Organic Chemistry (1989, 1989, 54(4), 949-53,
Synthetic Routes 20
Condições de reacção
1.1 Reagents: 1-Methylimidazole , Tempo Catalysts: Copper bromide (CuBr) , 4-Fluoro-N-(2-furanylmethylene)benzenamine Solvents: Acetonitrile ; 2 h, 25 °C
Referência
- Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive modelRSC Advances (2022, 2022, 12(13), 7864-7871,
Synthetic Routes 21
Synthetic Routes 22
Condições de reacção
1.1 Reagents: Acetic acid , tert-Butyl nitrite , Oxygen Catalysts: Tempone Solvents: Toluene ; 1 h, 1 atm, 50 °C
Referência
- Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcoholsRSC Advances (2016, 2016, 6(68), 63717-63723,
Synthetic Routes 23
Condições de reacção
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(trimethylammonio)propoxy]phenyl]-, 4-methylben… Catalysts: Tempo Solvents: Dichloromethane ; 6 h, rt
Referência
- Various oxidative reactions with novel ion-supported (diacetoxyiodo)benzenesTetrahedron (2013, 2013, 69(14), 2961-2970,
Synthetic Routes 24
Condições de reacção
1.1 Reagents: Dodecane , Oxygen Catalysts: Palladium Solvents: p-Xylene ; 10 h, 1 atm, 110 °C
Referência
- Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidationChemistry - A European Journal (2012, 2012, 18(39), 12202-12206,
Synthetic Routes 25
Condições de reacção
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(1-methylpyrrolidinio)propyl]phenyl]-, 4-methyl… Catalysts: Tempo Solvents: Dichloromethane ; 2 h, rt
Referência
- TEMPO-mediated oxidation of alcohols with ion-supported (diacetoxy iodo)benzenesSynlett (2012, 2012, 23(8), 1250-1256,
Synthetic Routes 26
Condições de reacção
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper (nitrogen-doped carbon-incarcerated copper nanoparticle) Solvents: Acetonitrile ; 20 h, 1 bar, 60 °C
Referência
- Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalystsCatalysis Science & Technology (2022, 2022, 12(4), 1043-1048,
Synthetic Routes 27
Synthetic Routes 28
Condições de reacção
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ; 2 h, rt
Referência
- Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External StimulusInorganic Chemistry (2020, 2020, 59(23), 17374-17378,
Synthetic Routes 29
Condições de reacção
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , 9-Azabicyclo[3.3.1]non-9-yloxy , Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ; 10 min, rt
Referência
- Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcoholsPolymer International (2017, 2017, 66(3), 428-435,
Synthetic Routes 30
Condições de reacção
1.1 Catalysts: 2,2′-Bipyridine , Tempo , Ferric nitrate Solvents: Acetic acid ; 5 min, 25 °C
1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C
1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C
Referência
- Iron-Catalysed Selective Aerobic Oxidation of Alcohols to Carbonyl and Carboxylic CompoundsChemPlusChem (2016, 2016, 81(11), 1160-1165,
Synthetic Routes 31
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Ruthenium , Nickel dihydroxide Solvents: Toluene ; 0.25 h, 363 K
Referência
- Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygenChemical Communications (Cambridge, 2009, , 1912-1914,
Synthetic Routes 32
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Trifluorotoluene ; 24 h, 1 atm, 90 °C
Referência
- Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular OxygenJournal of the American Chemical Society (2004, 2004, 126(34), 10657-10666,
Synthetic Routes 33
Condições de reacção
1.1 Reagents: 1-Methylimidazole , Oxygen Catalysts: Tempo , 2445364-42-9 Solvents: Acetonitrile ; 2 h, rt
Referência
- Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient airDalton Transactions (2020, 2020, 49(22), 7304-7308,
Synthetic Routes 34
Condições de reacção
1.1 Catalysts: 1-Methylimidazole , Copper oxide (Cu2O) , Iron oxide (Fe3O4) , Tempo Solvents: Acetonitrile ; 18 h, 25 °C
Referência
- Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazoleRSC Advances (2020, 2020, 10(44), 26142-26150,
Synthetic Routes 35
Synthetic Routes 36
Condições de reacção
1.1 Catalysts: Tempo , Sulfuric acid , Iron chloride (FeCl3) , Sodium bromate Solvents: Dichloromethane , Water ; 3 h, rt
Referência
- Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as acceleratorsYingyong Huaxue (2015, 2015, 32(6), 666-670,
Thiophene-2-carbaldehyde Raw materials
- Thiophen-2-ylmethanol
- 1,3-Dithiane, 2-(2-thienyl)-
- (acetyloxy)(thiophen-2-yl)methyl acetate
- Thiophene-2-carbonitrile
Thiophene-2-carbaldehyde Preparation Products
Thiophene-2-carbaldehyde Fornecedores
atkchemica
Membro Ouro
(CAS:98-03-3)Thiophene-2-carbaldehyde
Número da Ordem:CL17720
Estado das existências:in Stock
Quantidade:1g/5g/10g/100g
Pureza:95%+
Informação de Preços Última Actualização:Wednesday, 27 November 2024 17:40
Preço ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:98-03-3)2-Thiophenecarboxaldehyde
Número da Ordem:2307003
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 17:04
Preço ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:98-03-3)2-Thenaldehyde
Número da Ordem:27245320
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Tuesday, 10 June 2025 11:02
Preço ($):discuss personally
Thiophene-2-carbaldehyde Literatura Relacionada
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
3. Book reviews
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
98-03-3 (Thiophene-2-carbaldehyde) Produtos relacionados
- 1918-79-2(5-Methyl-2-thiophenecarboxylic acid)
- 32431-71-3(4-Fluorothiophene-2-carbaldehyde)
- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)
- 498-62-4(Thiophene-3-carbaldehyde)
- 6030-36-0(4-Methylthiophene-2-carbaldehyde)
- 58-71-9(Cephalothin sodium)
- 932-95-6(2,5-Thiophenedicarboxaldehyde)
- 4565-29-1(5-Acetylthiophene-2-carbaldehyde)
- 36880-33-8(5-Ethylthiophene-2-carbaldehyde)
- 132-65-0(Dibenzothiophene)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:98-03-3)2-Thiophenecarboxaldehyde

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:98-03-3)Thiophene-2-carbaldehyde

Pureza:99%
Quantidade:1kg
Preço ($):209.0